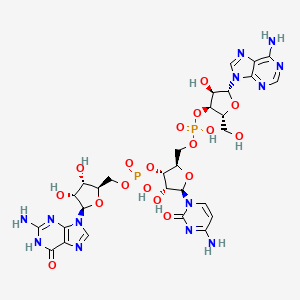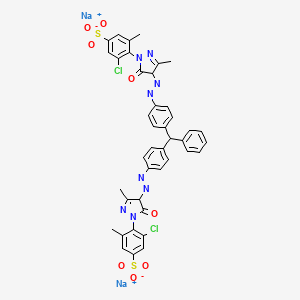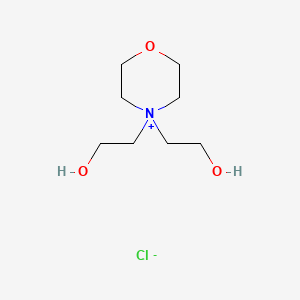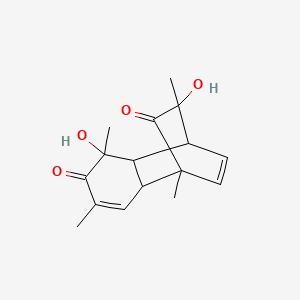
Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is a synthetic trinucleotide composed of guanosine, cytidine, and adenosine linked by phosphodiester bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of the hydroxyl groups on the ribose sugars of the nucleotides. The protected nucleotides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and an oxidizing agent like iodine to facilitate the formation of the phosphodiester linkage.
Industrial Production Methods: In an industrial setting, the production of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can be scaled up using automated synthesizers. These machines can perform the stepwise addition of nucleotides with high precision and efficiency. The process involves the sequential deprotection, coupling, and oxidation steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common.
Substitution: The nucleobases can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phosphodiesterases or chemical reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: The major products are the individual nucleotides, guanosine monophosphate, cytidine monophosphate, and adenosine monophosphate.
Oxidation and Reduction: The products depend on the specific nucleobase and the conditions used.
Aplicaciones Científicas De Investigación
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine has several applications in scientific research:
Molecular Biology: It is used as a model compound to study the mechanisms of nucleotide polymerization and degradation.
Biochemistry: It serves as a substrate for enzymes involved in nucleotide metabolism, allowing researchers to investigate enzyme kinetics and specificity.
Industry: It can be used in the synthesis of oligonucleotides for various industrial applications, including the production of nucleic acid-based sensors and probes.
Mecanismo De Acción
The mechanism of action of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine involves its interaction with enzymes that recognize and process nucleotides. The compound can act as a substrate for polymerases, ligases, and other nucleotide-processing enzymes. The molecular targets include the active sites of these enzymes, where the trinucleotide binds and undergoes catalysis. The pathways involved include nucleotide polymerization, degradation, and modification.
Comparación Con Compuestos Similares
- Guanylyl-(5’-3’)-adenylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine
- Cytidylyl-(5’-3’)-guanylyl-(5’-3’)-adenosine
- Adenylyl-(5’-3’)-cytidylyl-(5’-3’)-guanosine
Comparison: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is unique due to its specific sequence of nucleotides and the orientation of the phosphodiester bonds. This sequence and structure can influence its interaction with enzymes and its stability under various conditions. Compared to other similar compounds, it may exhibit different enzymatic activities and binding affinities, making it a valuable tool for studying nucleotide interactions and enzyme mechanisms.
Propiedades
Número CAS |
3393-25-7 |
|---|---|
Fórmula molecular |
C29H37N13O18P2 |
Peso molecular |
917.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)26-18(47)20(60-61(50,51)54-4-10-15(44)16(45)25(57-10)42-8-36-14-23(42)38-28(32)39-24(14)48)11(58-26)5-55-62(52,53)59-19-9(3-43)56-27(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clave InChI |
NHXYUHYHGKDTTM-POYLIAOGSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)



![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

